molecular formula C23H15N5O3 B3906270 (5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B3906270
M. Wt: 409.4 g/mol
InChI Key: IHVRHQFFNHWPTK-MFOYZWKCSA-N
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Description

(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted furan and pyridine derivatives. The key steps in the synthesis may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the nitrophenyl group onto the furan ring.

    Cyclopenta[b]pyridine formation: This step involves the construction of the cyclopenta[b]pyridine core, which can be achieved through various cyclization strategies.

    Final assembly: The final step involves the condensation of the furan and pyridine derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a nitroso or nitro compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    BACE1 inhibitors: Compounds that inhibit the BACE1 enzyme, relevant in Alzheimer’s disease research.

Uniqueness

The uniqueness of (5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile lies in its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O3/c1-12-17(21-13(2)19(11-25)23(26)27-22(21)18(12)10-24)9-16-6-7-20(31-16)14-4-3-5-15(8-14)28(29)30/h3-9H,1-2H3,(H2,26,27)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRHQFFNHWPTK-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 2
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(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 4
(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
(5Z)-2-amino-4,6-dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

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